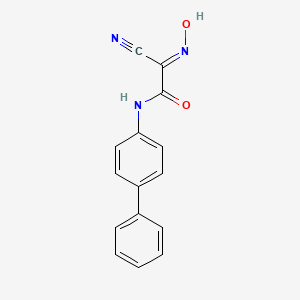![molecular formula C22H18BrN5O2 B2863591 N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1261007-46-8](/img/no-structure.png)
N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18BrN5O2 and its molecular weight is 464.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Application in Antimicrobial Activities
- Antimicrobial and Antipathogenic Activities : Triazole derivatives have been synthesized and characterized for their antimicrobial activities against various bacteria and fungi. Some derivatives have shown significant antibiofilm properties, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus known for their ability to form biofilms, suggesting potential applications in developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis and Application in Cancer Research
- Cancer Cell Line Inhibition : The synthesis of specific triazole derivatives and their inhibition effects on cancer cell lines have been documented, indicating the potential of these compounds in cancer research. One study synthesized 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and found it to inhibit the proliferation of cancer cell lines effectively, demonstrating its potential as an anticancer agent (Lu et al., 2017).
Application in Material Science and Photophysical Study
- Photophysical Properties Study : Novel triazole derivatives have been synthesized and studied for their photophysical properties, including absorption, emission, and quantum yields in various solvents. These studies contribute to the development of new materials with potential applications in optoelectronics and fluorescent markers (Padalkar et al., 2015).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2-bromo-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-phenoxyaniline to form the amide intermediate, which is then cyclized with sodium azide to form the triazole ring. The final compound is obtained by coupling the triazole intermediate with 4-phenoxybenzene-1,2-diamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).", "Starting Materials": [ "2-bromo-4-methylbenzoic acid", "thionyl chloride", "4-phenoxyaniline", "sodium azide", "4-phenoxybenzene-1,2-diamine", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)" ], "Reaction": [ "2-bromo-4-methylbenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride.", "The acid chloride is then reacted with 4-phenoxyaniline to form the amide intermediate.", "The amide intermediate is then cyclized with sodium azide to form the triazole ring.", "The triazole intermediate is then coupled with 4-phenoxybenzene-1,2-diamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final compound, N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide." ] } | |
CAS RN |
1261007-46-8 |
Molecular Formula |
C22H18BrN5O2 |
Molecular Weight |
464.323 |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-5-(4-phenoxyanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C22H18BrN5O2/c1-14-7-12-19(18(23)13-14)25-22(29)20-21(27-28-26-20)24-15-8-10-17(11-9-15)30-16-5-3-2-4-6-16/h2-13H,1H3,(H,25,29)(H2,24,26,27,28) |
InChI Key |
FVHXADHELORZJT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)OC4=CC=CC=C4)Br |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-[[5-[4-(Difluoromethylsulfanyl)phenyl]furan-2-yl]methylideneamino]ethyl]benzenesulfonamide](/img/structure/B2863509.png)
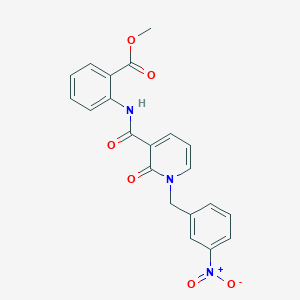
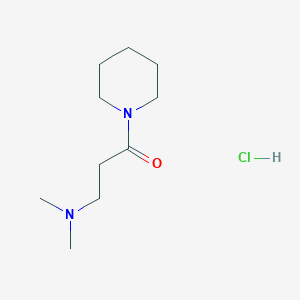
![1-[(2-Methylcyclopentyl)amino]propan-2-ol](/img/structure/B2863513.png)
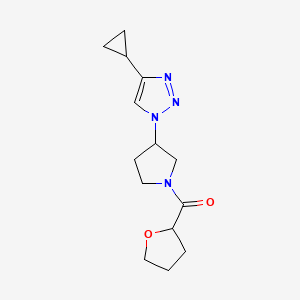
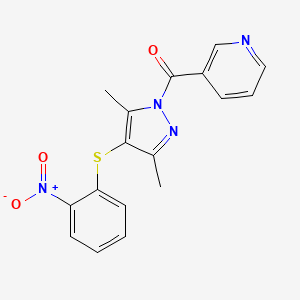
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acrylamide](/img/structure/B2863519.png)
![(E)-2-amino-N-pentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2863521.png)


![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanone](/img/structure/B2863526.png)

![5-(3-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2863529.png)
